4-tert-butyl-N-(2-methoxyethyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C14H21NO2 It is a benzamide derivative, characterized by the presence of a tert-butyl group and a methoxyethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxyethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield 4-tert-butyl-N-(2-formylethyl)benzamide, while reduction of the amide bond may produce 4-tert-butyl-N-(2-methoxyethyl)amine.
Scientific Research Applications
4-tert-butyl-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyethyl)aniline
- 4-tert-butyl-N-(2-methoxyethyl)phenol
Uniqueness
4-tert-butyl-N-(2-methoxyethyl)benzamide is unique due to the presence of both a tert-butyl group and a methoxyethyl group, which confer distinct chemical and physical properties. These structural features may enhance its stability, solubility, and bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKTVLXYHEYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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